ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate
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Description
Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.392. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Approaches
Facile Synthesis of Pyrazolo[3,4-b]pyridine Products
This compound has been used in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process is significant for preparing new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).
Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, highlighting its utility in synthesizing specialized pyrazolo-pyridinone structures (Lebedˈ et al., 2012).
Synthesis of Spiropiperidine Lactam Inhibitors
A synthesis process involving ethyl 3-amino-1H-pyrazole-4-carboxylate led to the creation of novel acetyl-CoA carboxylase inhibitors. The synthesis produced N-2 tert-butyl pyrazolospirolactam core, demonstrating the compound's potential in medicinal chemistry (Huard et al., 2012).
Chemical Reactions and Properties
Phosphine-catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate, a structurally related compound, was used in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This showcases the compound's role in creating complex pyridine derivatives (Zhu et al., 2003).
Microwave-Assisted Amidation
A microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, a similar compound, with primary aliphatic amines, showcased efficient synthesis of corresponding carboxamides. This method highlights the versatility in synthesizing amide derivatives (Milosevic et al., 2015).
Allosteric Modulation of Cannabinoid Receptor
Research on compounds such as Org 29647, which structurally resembles the given compound, indicated their ability to allosterically modulate the cannabinoid CB1 receptor. This underscores the potential pharmaceutical applications of similar compounds (Price et al., 2005).
Properties
IUPAC Name |
ethyl 5-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-6-24-15(23)9-7-18-20(5)12(9)19-14(22)11-10(16(2,3)4)8-17-13(11)21/h7,10-11H,6,8H2,1-5H3,(H,17,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOERRTRBIOYFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2C(CNC2=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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